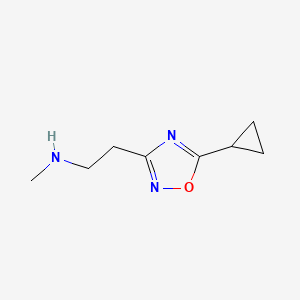

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylethanamine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a cyclopropyl group attached to the oxadiazole ring, which can influence its chemical properties and reactivity.

Vorbereitungsmethoden

The synthesis of 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylethanamine typically involves the reaction of cyclopropylcarboxylic acid anhydride with a diazinecarboxamidoxime at elevated temperatures . This method allows for the formation of the oxadiazole ring with the cyclopropyl substituent. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Research indicates that compounds containing the oxadiazole moiety exhibit a wide range of biological activities including:

- Antimicrobial Activity : Studies have shown that oxadiazole derivatives can possess significant antibacterial and antifungal properties. For instance, derivatives similar to 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylethanamine have been evaluated for their effectiveness against various pathogens .

- Anticancer Properties : Some oxadiazole-containing compounds have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in tumor cells .

- Neuroprotective Effects : There is emerging evidence that certain derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

Therapeutic Applications

The therapeutic potential of this compound is being explored in several areas:

- Antidepressants : Some studies suggest that compounds with similar structures can modulate neurotransmitter levels, indicating a possible role in treating depression .

- Anti-inflammatory Agents : The compound may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

- Analgesics : Research into pain management has identified oxadiazole derivatives as potential analgesics due to their interaction with pain pathways .

Analytical Methods

Quantification of this compound in biological samples is crucial for understanding its pharmacokinetics and dynamics. High-performance liquid chromatography (HPLC) has been effectively utilized for this purpose:

- HPLC Methodology : A solid-phase extraction (SPE) technique followed by HPLC allows for sensitive quantitation of the compound in serum. Validation studies show high precision and accuracy with detection limits as low as 2 ng/mL .

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

- Case Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibition zones compared to controls .

- Neuroprotection in Animal Models : In vivo studies demonstrated that administration of this compound significantly reduced neuronal loss in models of induced neurotoxicity.

- Clinical Trials for Depression Treatment : Preliminary clinical trials are underway to assess the antidepressant effects of this compound in patients with major depressive disorder. Early results are promising but require further investigation.

Wirkmechanismus

The mechanism of action of 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylethanamine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group and the oxadiazole ring can interact with specific sites on these targets, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylethanamine can be compared with other oxadiazole derivatives, such as:

- 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine

- 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine

- 5-Cyclopropyl-1,3,4-oxadiazol-2-amine These compounds share the oxadiazole ring but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The presence of the cyclopropyl group in this compound makes it unique and can influence its reactivity and interactions with molecular targets.

Biologische Aktivität

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylethanamine is a compound featuring a unique combination of a cyclopropyl group and an oxadiazole moiety. This structure has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₀N₄O

- Molecular Weight : 166.19 g/mol

- SMILES Notation : CC(N)C1=NC(=NO1)C2CC2

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly for its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. The oxadiazole moiety is known to interact with bacterial enzymes, leading to inhibition of growth.

Anticancer Potential

Studies have shown that similar oxadiazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

The mechanisms by which this compound exerts its effects may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial survival.

- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death in malignant cells.

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-9-5-4-7-10-8(12-11-7)6-2-3-6/h6,9H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSFBCWTCJYRNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=NOC(=N1)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.